molecular formula C18H20N4O B2738209 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide CAS No. 1935736-89-2

1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide

カタログ番号 B2738209
CAS番号: 1935736-89-2
分子量: 308.385
InChIキー: WHJPLJRCEOHLCQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide, also known as BMS-582949, is a small molecule drug that has been developed as a selective antagonist for the adenosine A2A receptor. This receptor is a G protein-coupled receptor that is involved in the regulation of various physiological processes, including neurotransmitter release, immune function, and cardiovascular function. BMS-582949 has been shown to have potential therapeutic applications in the treatment of various diseases, including Parkinson's disease, Huntington's disease, and cancer.

作用機序

1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide acts as a selective antagonist for the adenosine A2A receptor, which is involved in the regulation of various physiological processes. By blocking this receptor, 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide can modulate the release of neurotransmitters, reduce inflammation, and inhibit tumor growth. The exact mechanism of action of 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide is still being studied, but it is believed to involve the modulation of intracellular signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects
1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase dopamine release in the brain, which can improve motor function in animal models of Parkinson's disease. It has also been shown to reduce inflammation and oxidative stress, which can protect neurons from damage in various neurodegenerative diseases. In addition, 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

実験室実験の利点と制限

1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide has several advantages for lab experiments, including its high selectivity for the adenosine A2A receptor and its ability to modulate intracellular signaling pathways. However, there are also some limitations to its use, including its low solubility and bioavailability, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide is still being studied, which can make it challenging to interpret experimental results.

将来の方向性

There are several future directions for the study of 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide, including the evaluation of its safety and efficacy in clinical trials for the treatment of Parkinson's disease, Huntington's disease, and cancer. In addition, further studies are needed to elucidate the exact mechanism of action of 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide and its potential interactions with other signaling pathways. Finally, the development of more potent and selective adenosine A2A receptor antagonists may lead to the development of new and improved treatments for various diseases.

合成法

The synthesis of 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide involves several steps, including the preparation of the pyrazole ring, the introduction of the benzyl and cyanomethyl groups, and the cyclization of the molecule to form the final product. The synthesis process has been described in detail in several scientific publications, and the final product has been characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

科学的研究の応用

1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In preclinical studies, 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. It has also been shown to have anti-inflammatory and anti-tumor effects in animal models of cancer. In clinical trials, 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide has been evaluated for its safety and efficacy in the treatment of Parkinson's disease and schizophrenia.

特性

IUPAC Name

1-benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c19-10-11-22(17-8-4-5-9-17)18(23)16-12-20-21(14-16)13-15-6-2-1-3-7-15/h1-3,6-7,12,14,17H,4-5,8-9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJPLJRCEOHLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC#N)C(=O)C2=CN(N=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。